4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an isoindole core, substituted with various functional groups, including isopropyl, methyl, and phenoxy groups
Vorbereitungsmethoden
The synthesis of 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. One common method includes the reaction of 2-isopropyl-5-methylphenol with 4-bromophenylacetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with phthalic anhydride in the presence of a suitable catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE include:
2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide: Known for its use in synthesizing triazole derivatives.
4-(2-((2-isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Utilized in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoindole core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H27NO3 |
---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-methyl-2-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C25H27NO3/c1-15(2)20-13-8-16(3)14-22(20)29-19-11-9-18(10-12-19)26-24(27)21-7-5-6-17(4)23(21)25(26)28/h5-6,8-15,17,21,23H,7H2,1-4H3 |
InChI-Schlüssel |
VEKPZUHOSGVOGN-UHFFFAOYSA-N |
SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C)C(C)C |
Kanonische SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.